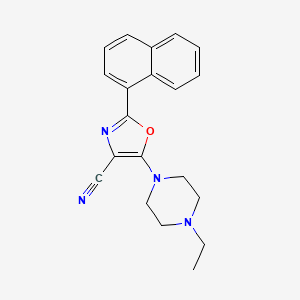![molecular formula C22H26O3 B11143141 (9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11143141.png)
(9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of cyclohexane and tetraphen rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE involves multiple steps, including cyclization and spiro formation. The reaction conditions typically require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures with varying ring sizes and substituents. Some examples are:
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
- Naphthalene, 1,2,4a,5,8,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
The uniqueness of 5-METHYL-4’,6’,7’,8’,9’,10’-HEXAHYDRO-3’H-1’,11’-DIOXASPIRO[CYCLOHEXANE-1,2’-TETRAPHEN]-10’-ONE lies in its specific arrangement of rings and substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C22H26O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(9S)-3'-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C22H26O3/c1-14-5-4-9-22(13-14)10-8-15-11-18-16-6-2-3-7-17(16)21(23)24-20(18)12-19(15)25-22/h11-12,14H,2-10,13H2,1H3/t14?,22-/m0/s1 |
InChI Key |
WVUOPDJQAXABCC-JDMGRSRBSA-N |
Isomeric SMILES |
CC1CCC[C@@]2(C1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 |
Canonical SMILES |
CC1CCCC2(C1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143073.png)
![1-(3-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143075.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11143079.png)
![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B11143084.png)
![Prop-2-en-1-yl 6-methyl-4-[4-(propan-2-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11143092.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B11143097.png)
![2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11143101.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143112.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143124.png)
![(5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143127.png)
![(5Z)-2-(4-butoxyphenyl)-5-[3-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143129.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11143133.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11143148.png)
